4-Amino-7-chloronaphthalen-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride typically involves the chlorination of naphthalen-1-ol followed by amination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-7-chloronaphthalen-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Anticoagulant Properties

One of the primary applications of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride is in the treatment of vitamin K deficiency. The compound acts similarly to vitamin K, promoting coagulation and preventing excessive bleeding. It has been used in clinical settings for patients requiring vitamin K supplementation, especially in cases where traditional forms are ineffective or impractical due to solubility issues .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit the growth of various molds and bacteria, suggesting its application as a food preservative or in pharmaceutical formulations aimed at preventing microbial contamination .

Cancer Research

Emerging studies have suggested that this compound may play a role in cancer treatment by inhibiting glycolysis in cancer cells. This metabolic pathway is crucial for cancer cell survival and proliferation, making this compound a candidate for further research in oncology .

Analytical Reagent

In analytical chemistry, this compound serves as a reagent for various chemical analyses. Its ability to form colored complexes with metal ions makes it useful in spectrophotometric methods for determining the concentration of specific analytes in solution .

Synthesis of Derivatives

The compound is also utilized in the synthesis of other functionalized naphthalene derivatives. These derivatives can have diverse applications ranging from pharmaceuticals to dyes and pigments, showcasing the versatility of this compound in synthetic organic chemistry .

Case Study 1: Clinical Application in Vitamin K Deficiency

A clinical study involving patients with vitamin K deficiency demonstrated the efficacy of this compound as an alternative treatment option. Patients administered this compound showed significant improvement in coagulation profiles compared to those receiving traditional vitamin K formulations. The study highlighted its rapid absorption and effectiveness through parenteral administration, which is crucial for patients unable to take oral medications .

Case Study 2: Antimicrobial Efficacy

Another research project explored the antimicrobial properties of this compound against common foodborne pathogens. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use as a natural preservative in food products .

Mecanismo De Acción

The mechanism of action of 4-Amino-7-chloronaphthalen-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-1-naphthol

- 7-Chloro-1-naphthol

- 4-Amino-7-bromonaphthalen-1-ol

Comparison

Compared to similar compounds, 4-Amino-7-chloronaphthalen-1-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.

Actividad Biológica

4-Amino-7-chloronaphthalen-1-ol;hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

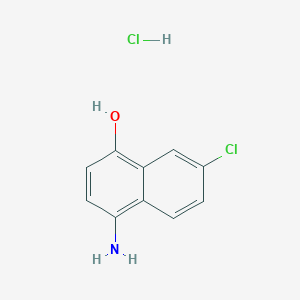

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 1196-00-3

This compound features a chlorinated naphthalene ring system, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that 4-Amino-7-chloronaphthalen-1-ol exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

The biological activity of 4-Amino-7-chloronaphthalen-1-ol can be attributed to its ability to interact with various cellular targets:

- G-protein Coupled Receptors (GPCRs) : Recent studies highlight its role as a modulator of GPCR signaling pathways, which are crucial in many physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for treating resistant bacterial infections. The study demonstrated that combining 4-Amino-7-chloronaphthalen-1-ol with traditional antibiotics enhanced efficacy against resistant strains, suggesting a potential role as an adjuvant therapy.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazards:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye damage.

Propiedades

IUPAC Name |

4-amino-7-chloronaphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12;/h1-5,13H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOMDFLQAMCXTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.